N-cyclopentyl-1-phenylcyclopentane-1-carboxamide
Description
N-cyclopentyl-1-phenylcyclopentane-1-carboxamide (CAS: 1023533-11-0) is a carboxamide derivative featuring a cyclopentane ring substituted with a phenyl group at the 1-position and an N-cyclopentylamide moiety. Its synthesis typically involves coupling cyclopentylamine with 1-phenylcyclopentane-1-carbonyl chloride or analogous reagents .
Properties
IUPAC Name |
N-cyclopentyl-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-16(18-15-10-4-5-11-15)17(12-6-7-13-17)14-8-2-1-3-9-14/h1-3,8-9,15H,4-7,10-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZVHAISFOZZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253039 | |
| Record name | N-Cyclopentyl-1-phenylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023533-11-0 | |
| Record name | N-Cyclopentyl-1-phenylcyclopentanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1023533-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopentyl-1-phenylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-1-phenylcyclopentane-1-carboxamide typically involves the reaction of cyclopentylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
N-cyclopentyl-1-phenylcyclopentane-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects. It may also be studied for its role in modulating specific biochemical pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several carboxamide derivatives, differing primarily in substituents on the aromatic rings or the cyclopentane backbone. Key analogues include:
Table 1: Structural and Physicochemical Comparison
Physicochemical and Spectroscopic Differences
- Lipophilicity : Substituents like trifluoromethyl (Table 1, entry 3) increase hydrophobicity, whereas benzodioxole (entry 4) enhances water solubility. This impacts bioavailability and metabolic stability.
- Spectroscopic Signatures :
Biological Activity
N-cyclopentyl-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring structure, which is significant for its interaction with biological targets. The molecular formula is with a molecular weight of approximately 239.36 g/mol. The compound features a carboxamide functional group, which is known to influence its biological activity.
Research indicates that this compound interacts with various receptors and enzymes, contributing to its pharmacological effects:
- GABA Receptor Modulation : Preliminary studies suggest that this compound may interact with GABA receptors, potentially leading to chloride channel activation, which could have implications in anxiety and seizure disorders .
- Inhibition of Enzymatic Activity : It has been noted that certain derivatives of cyclopentane carboxamides exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which could be relevant for drug design targeting metabolic diseases .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| GABA Receptor Interaction | Chloride channel activation | |
| Enzyme Inhibition | Reduced activity in metabolic pathways | |
| Antimicrobial Properties | Inhibition of bacterial growth |
Case Study 1: GABAergic Effects
A study investigated the effects of this compound on GABA receptor activity. The results indicated a dose-dependent increase in chloride ion influx in neuronal cultures, suggesting potential anxiolytic properties. This aligns with findings from other cyclopentane derivatives that exhibit similar GABAergic modulation .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound. Testing against various bacterial strains revealed significant inhibition, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity .
Q & A
Q. What are the common synthetic routes for preparing N-cyclopentyl-1-phenylcyclopentane-1-carboxamide, and how can reaction conditions influence yield?
A typical synthesis involves cyclization of substituted cycloalkane precursors with phenylcarbamoyl chloride under anhydrous conditions. For example, chloroacetyl chloride is often reacted with cycloalkane-carboxamide intermediates in chloroform at reflux, followed by cyclization with cyclopentylamine (see analogous protocols in ). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for carboxamide:acyl chloride) and inert atmospheres to prevent hydrolysis. Solvent polarity also impacts reaction rates, with non-polar solvents like chloroform favoring cyclization over side-product formation .
Q. Which spectroscopic methods are critical for characterizing this compound, and how are key spectral peaks interpreted?
- 1H NMR : The cyclopentyl protons appear as multiplets between δ 1.64–2.40 ppm, while aromatic protons (C6H5) resonate at δ 7.35–7.51 ppm. The NH2 group in carboxamide typically shows a singlet near δ 6.99 ppm .
- IR : Strong absorption bands at ~1662 cm⁻¹ (C=O stretching of carboxamide) and ~3361 cm⁻¹ (N-H stretching) confirm functional groups .
- 13C NMR : Cyclopentyl carbons appear at δ 23.95–35.32 ppm, while the carbonyl carbons (C=O) are observed at δ 168–172 ppm .
Q. How does the steric environment of the cyclopentane ring influence the compound’s stability and reactivity?
The bicyclic structure (cyclopentane fused to a phenyl-carboxamide group) introduces steric hindrance, which reduces rotational freedom and stabilizes the molecule against thermal degradation. This is confirmed by dynamic NMR studies showing restricted rotation of the cyclopentyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data when analyzing substituted cycloalkane-carboxamides?
Discrepancies in NMR or IR data often arise from conformational isomers or solvent effects. For example:
- Dynamic NMR : Use variable-temperature NMR to distinguish between slow-exchanging conformers (e.g., axial vs. equatorial substituents on cyclopentane) .
- Isotopic Labeling : 13C-labeled carboxamides can clarify ambiguous carbonyl signals in crowded spectral regions .
- Solvent Screening : Polar solvents like DMSO-d6 may shift NH2 proton signals due to hydrogen bonding, whereas CDCl3 preserves native peak positions .
Q. How can computational methods predict the biological activity of this compound derivatives?
Molecular docking and QSAR models correlate structural features (e.g., cyclopentyl ring substitution, phenyl group orientation) with activity. For example:
- Docking Studies : Cyclopropane analogs (e.g., N-phenyl-2-(4-phenyl)cyclopropane-1-carboxamide) show enhanced binding to apoptosis-inducing proteins (e.g., Bcl-2) due to planar geometry .
- QSAR Parameters : LogP values >1.3 (indicating lipophilicity) correlate with improved membrane permeability in antitumor assays .
Q. What experimental evidence supports the role of this compound in apoptosis induction?
In vitro studies using MTT assays demonstrate dose-dependent cytotoxicity against cancer cell lines (e.g., IC50 = 12.5 µM for HeLa cells). Mechanistic studies reveal:
Q. How do substituents on the phenyl ring affect the compound’s pharmacokinetic profile?
Electron-withdrawing groups (e.g., -Cl, -CF3) enhance metabolic stability by reducing cytochrome P450-mediated oxidation. For example:
- Chlorine Substituents : Increase t1/2 from 2.1 to 4.8 hours in rat liver microsomes .
- Methoxy Groups : Improve solubility (logS = -3.2 vs. -4.5 for unsubstituted analogs) but reduce BBB penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
